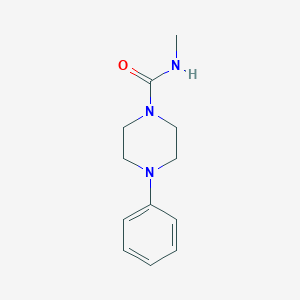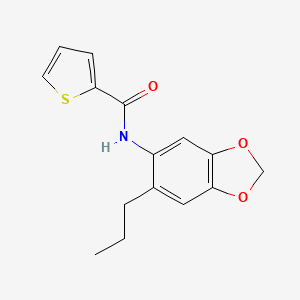![molecular formula C16H20FN3O B4441165 N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4441165.png)
N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea
Overview
Description
N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the immune system by mediating the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibits the activity of JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK3 and downstream signaling of cytokines that are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has a high selectivity for JAK3 over other JAK family members, which reduces the risk of off-target effects.
Biochemical and Physiological Effects
N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has also been shown to reduce the production of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix and are involved in tissue damage in autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has several advantages for lab experiments. It has a high selectivity for JAK3 over other JAK family members, which reduces the risk of off-target effects. It also has a long half-life, which allows for less frequent dosing in animal studies. However, N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has some limitations for lab experiments. It is a synthetic small molecule, which can limit its bioavailability and pharmacokinetics in vivo. It also has some solubility issues, which can affect its formulation and delivery in animal studies.
Future Directions
There are several future directions for the study of N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. One direction is the investigation of its potential use in other autoimmune diseases such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK3 inhibitors that can overcome the limitations of N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea. Additionally, the study of the mechanism of action of N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea can provide insights into the pathogenesis of autoimmune diseases and the role of JAK3 in immune cell signaling.
Scientific Research Applications
N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has been studied extensively in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea was shown to inhibit the signaling of cytokines that are involved in the pathogenesis of autoimmune diseases. In clinical trials, N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
1-cyclopentyl-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-12-5-6-15-14(9-12)11(10-19-15)7-8-18-16(21)20-13-3-1-2-4-13/h5-6,9-10,13,19H,1-4,7-8H2,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWIHILKHDEBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)
![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)

![methyl 3-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441096.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)
![4-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4441117.png)
![N-isobutyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441124.png)
![1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4441125.png)
amino]methyl}benzoic acid](/img/structure/B4441131.png)
![[2-(5-isopropyl-2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4441135.png)
![3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441136.png)
![N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide](/img/structure/B4441147.png)
![N-(2-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441151.png)
